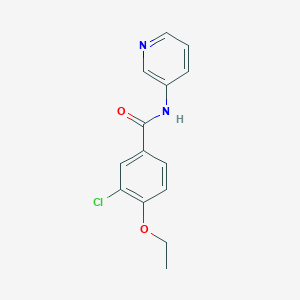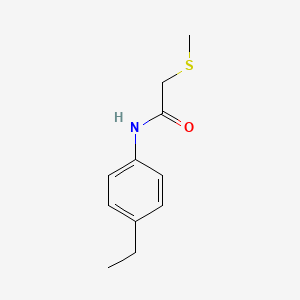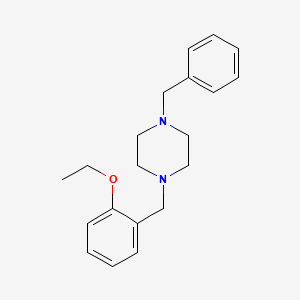![molecular formula C18H16N2O3S B5849847 methyl 2-{[(cinnamoylamino)carbonothioyl]amino}benzoate](/img/structure/B5849847.png)
methyl 2-{[(cinnamoylamino)carbonothioyl]amino}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-{[(cinnamoylamino)carbonothioyl]amino}benzoate, also known as MCB, is a synthetic compound that has been widely used in scientific research. MCB is a member of the thioamides family and has been studied for its potential applications in various fields, including drug discovery, cancer research, and materials science.
Aplicaciones Científicas De Investigación
Methyl 2-{[(cinnamoylamino)carbonothioyl]amino}benzoate has been widely used in scientific research due to its potential applications in various fields. In drug discovery, methyl 2-{[(cinnamoylamino)carbonothioyl]amino}benzoate has been studied for its ability to inhibit the activity of enzymes such as carbonic anhydrase and urease. methyl 2-{[(cinnamoylamino)carbonothioyl]amino}benzoate has also been studied for its potential anticancer properties, as it has been shown to induce cell death in cancer cells. In materials science, methyl 2-{[(cinnamoylamino)carbonothioyl]amino}benzoate has been used as a building block for the synthesis of novel materials such as metal-organic frameworks.
Mecanismo De Acción
The mechanism of action of methyl 2-{[(cinnamoylamino)carbonothioyl]amino}benzoate is not fully understood. However, it is believed that methyl 2-{[(cinnamoylamino)carbonothioyl]amino}benzoate exerts its effects by binding to target proteins and enzymes. For example, in the case of carbonic anhydrase, methyl 2-{[(cinnamoylamino)carbonothioyl]amino}benzoate binds to the active site of the enzyme and inhibits its activity. In the case of cancer cells, methyl 2-{[(cinnamoylamino)carbonothioyl]amino}benzoate induces cell death by activating various signaling pathways.
Biochemical and Physiological Effects:
methyl 2-{[(cinnamoylamino)carbonothioyl]amino}benzoate has been shown to have various biochemical and physiological effects. In vitro studies have shown that methyl 2-{[(cinnamoylamino)carbonothioyl]amino}benzoate inhibits the activity of enzymes such as carbonic anhydrase and urease. methyl 2-{[(cinnamoylamino)carbonothioyl]amino}benzoate has also been shown to induce cell death in cancer cells by activating various signaling pathways. In animal studies, methyl 2-{[(cinnamoylamino)carbonothioyl]amino}benzoate has been shown to have anti-inflammatory and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using methyl 2-{[(cinnamoylamino)carbonothioyl]amino}benzoate in lab experiments is its ability to inhibit the activity of enzymes such as carbonic anhydrase and urease. This makes methyl 2-{[(cinnamoylamino)carbonothioyl]amino}benzoate a useful tool for studying the role of these enzymes in various biological processes. However, one of the limitations of using methyl 2-{[(cinnamoylamino)carbonothioyl]amino}benzoate is its potential toxicity. methyl 2-{[(cinnamoylamino)carbonothioyl]amino}benzoate has been shown to be toxic to some cell lines, and caution should be taken when handling methyl 2-{[(cinnamoylamino)carbonothioyl]amino}benzoate in lab experiments.
Direcciones Futuras
There are several future directions for the study of methyl 2-{[(cinnamoylamino)carbonothioyl]amino}benzoate. One area of research is the development of methyl 2-{[(cinnamoylamino)carbonothioyl]amino}benzoate-based materials for various applications, such as drug delivery and catalysis. Another area of research is the study of the mechanism of action of methyl 2-{[(cinnamoylamino)carbonothioyl]amino}benzoate, which could lead to the development of more potent and selective inhibitors of target proteins and enzymes. Additionally, the anticancer properties of methyl 2-{[(cinnamoylamino)carbonothioyl]amino}benzoate could be further explored, and its potential as a cancer therapy could be investigated.
Métodos De Síntesis
The synthesis of methyl 2-{[(cinnamoylamino)carbonothioyl]amino}benzoate involves the reaction between 2-aminobenzoic acid and cinnamoyl chloride in the presence of carbon disulfide. The reaction leads to the formation of methyl 2-{[(cinnamoylamino)carbonothioyl]amino}benzoate, which is then purified using column chromatography. The yield of methyl 2-{[(cinnamoylamino)carbonothioyl]amino}benzoate is around 50%, and the purity can be increased by further purification.
Propiedades
IUPAC Name |
methyl 2-[[(E)-3-phenylprop-2-enoyl]carbamothioylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-23-17(22)14-9-5-6-10-15(14)19-18(24)20-16(21)12-11-13-7-3-2-4-8-13/h2-12H,1H3,(H2,19,20,21,24)/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAQLWSZEGAVSBN-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=S)NC(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=CC=C1NC(=S)NC(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{[4-(2-methyl-1,3-thiazol-4-yl)phenyl]sulfonyl}piperidine](/img/structure/B5849777.png)
![N-[2-(hydroxymethyl)phenyl]-2-methylbenzamide](/img/structure/B5849790.png)
![3-{[5-(4-methoxyphenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate](/img/structure/B5849791.png)
![1-(2-fluorophenyl)-4-[(1-isobutyl-4-piperidinyl)carbonyl]piperazine](/img/structure/B5849793.png)






![N-(tert-butyl)-3-{[(phenylthio)acetyl]amino}benzamide](/img/structure/B5849853.png)
![2-ethoxy-N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5849857.png)
